1-Bromo-6-nitroisoquinoline
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Overview
Description
1-Bromo-6-nitroisoquinoline is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the first position and a nitro group at the sixth position on the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-nitroisoquinoline can be synthesized through a multi-step process involving the bromination and nitration of isoquinoline. One common method involves the bromination of isoquinoline using N-bromosuccinimide in the presence of sulfuric acid, followed by nitration with potassium nitrate . The reaction conditions typically involve low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Suzuki-Miyaura Coupling: A boronic acid derivative, a palladium catalyst, and a base such as potassium carbonate in a polar solvent.
Major Products:
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Reduction: 1-Bromo-6-aminoisoquinoline.
Coupling: Biaryl derivatives with extended conjugation.
Scientific Research Applications
1-Bromo-6-nitroisoquinoline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Bromo-6-nitroisoquinoline depends on its chemical structure and the specific reactions it undergoes. The bromine atom and nitro group influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
5-Bromoisoquinoline: Similar in structure but with the bromine atom at the fifth position.
5-Bromo-8-nitroisoquinoline: Contains both bromine and nitro groups but at different positions on the isoquinoline ring.
Fluorinated Isoquinolines: These compounds have fluorine atoms instead of bromine and exhibit different chemical and biological properties.
Uniqueness: 1-Bromo-6-nitroisoquinoline is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound in the synthesis of specialized organic molecules and in the study of structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
1-bromo-6-nitroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIOYVYPKSMYKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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